molecular formula C8H8N4O B1450783 2-Hydrazinoquinazolin-4(3H)-one CAS No. 59342-31-3

2-Hydrazinoquinazolin-4(3H)-one

Cat. No. B1450783
CAS RN: 59342-31-3
M. Wt: 176.18 g/mol
InChI Key: UCFYYWZQWKEOOI-UHFFFAOYSA-N
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Description

2-Hydrazinoquinazolin-4(3H)-one is a chemical compound with the CAS Number: 59342-31-3 . It has a molecular weight of 176.18 .


Synthesis Analysis

The synthesis of 2-Hydrazinoquinazolin-4(3H)-one involves a multistep process from various primary amines . In one study, a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride .


Molecular Structure Analysis

The IUPAC name of 2-Hydrazinoquinazolin-4(3H)-one is 2-hydrazino-4(1H)-quinazolinone . The InChI Code is 1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) .


Chemical Reactions Analysis

In a study, 2-Hydrazinoquinazolin-4(3H)-one was used as a starting material to synthesize a series of novel compounds. The reaction involved 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride . In another study, 3-cyclohexyl-2-hydrazino quinazolin-4(3H)-one was reacted with a variety of aldehydes and ketones .


Physical And Chemical Properties Analysis

2-Hydrazinoquinazolin-4(3H)-one is a solid substance . It has a molecular weight of 176.18 .

Scientific Research Applications

Chemical Reactivity and Synthesis

2-Hydrazinoquinazolin-4(3H)-one demonstrates unique reactivity in chemical synthesis. For instance, it reacts with acetylacetone to form 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, rather than the expected 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-ones (Danylchenko et al., 2015). This chemical flexibility is further exemplified in studies showing tautomerism in 2-hydrazinoquinazolin-4(3H)-ones, where they exist predominantly as imino tautomers in solution (Ghiviriga et al., 2009).

Antimicrobial and Antifungal Properties

Novel compounds synthesized from 2-hydrazinoquinazolin-4(3H)-one have shown promising antimicrobial and antifungal activities. For instance, a study on quinazolin-4(3H)-one derivatives revealed preliminary fungicidal activities (El-Hashash et al., 2015). Another research synthesized novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)-ones and found potent antibacterial and antitubercular activities (Sulthana et al., 2020).

Drug Discovery and Development

2-Hydrazinoquinazolin-4(3H)-one is also crucial in drug discovery. Its derivatives have been explored for hypoglycemic effects, demonstrating potential as short-acting agents for regulating glucose levels (Martynenko et al., 2019). Additionally, certain derivatives have been identified as plasmepsin inhibitors, which are relevant in the context of malaria treatment (Rasina et al., 2016).

Catalysis and Organic Transformations

In organic synthesis, 2-Hydrazinoquinazolin-4(3H)-one has been utilized as a catalyst for the chemoselective reduction of nitroarenes, showcasing its role in green chemistry (Thakur et al., 2018). This compound has also been part of efficient syntheses of various heterocyclic systems, demonstrating its versatility in organic chemistry (Karpenko et al., 2009).

Safety And Hazards

The safety and hazards of 2-Hydrazinoquinazolin-4(3H)-one are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The synthesized and biologically evaluated quinazolines, including 2-Hydrazinoquinazolin-4(3H)-one, showed promising antimicrobial, antitubercular, and anti-HIV activities . These compounds offer potential leads for further optimization and development into new antitubercular and anti-HIV agents .

properties

IUPAC Name

2-hydrazinyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFYYWZQWKEOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinoquinazolin-4(3H)-one

CAS RN

59342-31-3
Record name 2-hydrazinyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Rafeeq, BS Reddy, CVR Reddy, A Naidu, PK Dubey - 2015 - nopr.niscpr.res.in
2-Hydrazinoquinazolin-3H-4-ones 1a,b were reacts with each of the anhydrides, phthalic anhydride 2a, succinic anhydride 2b and maleic anhydride 2c independently in PEG-600 at RT …
Number of citations: 4 nopr.niscpr.res.in
MA Saleh, MF Abdel‐Megeed… - Journal of …, 2003 - Wiley Online Library
A series of the aldehydo‐sugar hydrazones 4a‐d and 5a‐d were prepared by the reaction of 2‐hydrazino‐quinazolin‐4(3H)‐one (1) and 3‐ethyl‐2‐hydrazinoquinazolin‐4(3H)‐one (2) …
Number of citations: 10 onlinelibrary.wiley.com
SR Bireddy, M Rafeeq… - Vietnam Journal of …, 2021 - Wiley Online Library
A simple, synthesis of 2‐(3‐methyl‐5‐oxo‐4, 5‐dihydro‐1h‐pyrazol‐1‐yl) quinazolin‐4(3H)‐one 6(a‐d) derivatives, an easy, clean, and economical methodology has been defined. The …
Number of citations: 0 onlinelibrary.wiley.com
SY Danylchenko, OG Drushlyak… - Heterocyclic …, 2015 - degruyter.com
Reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone results in the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones instead of 2-(3,5-dimethyl-1H-pyrazol-1-…
Number of citations: 1 www.degruyter.com
SY Danylchenko, SS Kovalenko… - Ukrainian …, 2016 - ubphj.nuph.edu.ua
Five novel [1, 2, 4] triazolo [4, 3-a] quinazolin-5 (4H)-one derivatives containing an amide group connected to 1 position of triazoloquinazoline moiety via sulfur-carbon or carbon chain …
Number of citations: 5 ubphj.nuph.edu.ua
AS Shawali, HM Hassaneen… - Journal of Chemical …, 2008 - journals.sagepub.com
Two series of aldose N-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazones were prepared by the reaction of each of the aldoses with the appropriate 2-hydrazino-3-substituted-…
Number of citations: 5 journals.sagepub.com
YA Ibrahim, AHM Elwahy - Heteroatom Chemistry, 1994 - Wiley Online Library
Selective syntheses of triazino[4,3‐a]quinazolines 3a–e and their isomeric triazino[3,2‐b]quinazolines 4a–e by cyclization of the appropriate α‐keto acid hydrazones 2a–e under …
Number of citations: 5 onlinelibrary.wiley.com
AK Elansary, HH Kadry, EM Ahmed… - Medicinal Chemistry …, 2012 - Springer
In this study, a novel series of quinazolinone derivatives analogue to nitraquazone structure were synthesized. The compounds tested for their inhibitory activity against …
Number of citations: 19 link.springer.com
R NS-Ar, MR RH - Progress in Heterocyclic Chemistry: A Critical …, 2013 - books.google.com
A new synthesis of the pyrazolo [3, 4-d] pyridazine ring system uses the readily available isoxazolo [3, 4-d] pyridazinones (4) which, with ceric ammonium nitrate and hydrazine, react via …
Number of citations: 0 books.google.com
AS Shawali - Arkivoc, 2010 - arkat-usa.org
This review summarizes results of literature reports concerning tandem in situ generation and 1, 5-electrocyclization of N-hetaryl nitrilimines reported by us and other research groups …
Number of citations: 34 www.arkat-usa.org

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